Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738009
InChI: InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)6-7-3-4-8(11)5-7/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

CAS No.:

Cat. No.: VC17738009

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate -

Specification

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name methyl 2'-methylspiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate
Standard InChI InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)6-7-3-4-8(11)5-7/h7-8H,3-6H2,1-2H3
Standard InChI Key LNVNUBRCSTVGNH-UHFFFAOYSA-N
Canonical SMILES CC1(C2(O1)CC3CCC2C3)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s spiro configuration arises from the sharing of a single atom between the bicyclo[2.2.1]heptane and oxirane rings. The bicyclo[2.2.1]heptane core introduces significant steric strain, while the epoxide and carboxylate groups provide sites for nucleophilic and electrophilic reactivity. Key structural descriptors include:

PropertyValue
IUPAC Namemethyl 2'-methylspiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_{3}
Molecular Weight196.24 g/mol
Canonical SMILESCC1(C2(O1)CC3CCC2C3)C(=O)OC
InChI KeyLNVNUBRCSTVGNH-UHFFFAOYSA-N

The bicyclo[2.2.1]heptane system adopts a norbornane-like structure, with two fused cyclohexane rings in a boat conformation. The spiro junction at the epoxide oxygen creates a rigid three-dimensional framework, influencing both physical properties and chemical behavior .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate involves multistep strategies to assemble the spirocyclic core. A representative pathway includes:

  • Cyclopropanation: Formation of the bicyclo[2.2.1]heptane skeleton via Diels-Alder reactions or photochemical cycloadditions.

  • Epoxidation: Introduction of the oxirane ring using peroxides or catalytic oxidation.

  • Esterification: Methylation of the carboxylate group via Fischer esterification or alkylation with methyl iodide.

Boron trifluoride etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) is often employed to stabilize reactive intermediates during cyclization, while continuous flow reactors enhance yield (up to 75%) by minimizing side reactions.

Industrial Scalability

Industrial production prioritizes cost-effective catalysts and solvent recovery systems. Batch processes using platinum or gold catalysts under mild conditions (\leq100°C, 1–5 atm) achieve gram-to-kilogram scalability. Purification relies on fractional distillation and recrystallization, with HPLC ensuring >98% purity for pharmaceutical-grade material .

Chemical Reactivity and Reaction Mechanisms

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon, facilitating diverse derivatization:

  • Amines: Produce β-amino alcohols, precursors to heterocyclic compounds.

  • Thiols: Yield thioether linkages for polymer crosslinking.

  • Grignard Reagents: Form carbon-carbon bonds for extended hydrocarbon chains .

For example, reaction with methylamine generates NN-methyl-β-amino alcohol derivatives, which exhibit enhanced water solubility:

C11H16O3+CH3NH2C12H21NO3[1]\text{C}_{11}\text{H}_{16}\text{O}_{3} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_{12}\text{H}_{21}\text{NO}_3 \quad[1]

Ester Hydrolysis and Functionalization

The methyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, producing the corresponding carboxylic acid. This intermediate serves as a handle for amidation or peptide coupling:

C11H16O3+H2OC10H14O3+CH3OH[1]\text{C}_{11}\text{H}_{16}\text{O}_{3} + \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_{14}\text{O}_3 + \text{CH}_3\text{OH} \quad[1]

Comparative Analysis with Related Compounds

CompoundBicyclo SystemFunctional GroupsKey Application
Methyl 3'-methylspiro[...]-3'-carboxylate[2.2.1]heptaneEpoxide, carboxylateDrug discovery
Bicyclo[4.1.0]heptane derivatives[4.1.0]heptaneAlkene, ketonePolymer additives
Norbornene-based epoxides[2.2.1]heptaneEpoxide, etherAerospace composites

The [2.2.1]heptane framework offers greater steric hindrance than [4.1.0] systems, favoring enantioselective synthesis—a critical factor in chiral drug production .

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